Quetiapine D4 Hemifumarate
CAS No.: 1217310-65-0
Cat. No.: VC0196488
Molecular Formula: C21H21D4N3O2S.1/2C4H4O4
Molecular Weight: 445.54
Purity: 0.95
* For research use only. Not for human or veterinary use.

CAS No. | 1217310-65-0 |
---|---|
Molecular Formula | C21H21D4N3O2S.1/2C4H4O4 |
Molecular Weight | 445.54 |
IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;; |
SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Chemical Identity and Structure
Basic Identification
Quetiapine D4 Hemifumarate is a deuterium-labeled version of quetiapine hemifumarate, containing four deuterium atoms in its structure. The compound is identified by several key parameters as shown in Table 1.
Table 1: Chemical Identification of Quetiapine D4 Hemifumarate
The molecular formula varies slightly across different sources, with some reporting it as C23H23D4N3O4S with a corresponding molecular weight of 503.60 g/mol . This variation likely reflects different interpretations of how the fumarate component integrates into the formula.
Molecular Structure and Physical Properties
The canonical SMILES notation for this compound is: OCCOC([2H])([2H])C([2H])([2H])N(CC1)CCN1C2=NC(C=CC=C3)=C3SC4=C2C=CC=C4.O=C(O)/C=C/C(O)=O.[0.5] .
Pharmacological Properties
Receptor Binding Profile
Quetiapine exhibits a complex binding profile across multiple neurotransmitter receptors. It shows antagonistic activity at serotonin 5-HT2 receptors and dopamine D2 receptors, with the affinity for serotonin receptors being approximately twice that for dopamine receptors . This preferential binding to serotonin receptors contributes to its classification as an atypical antipsychotic, associated with a reduced incidence of extrapyramidal side effects compared to conventional antipsychotics.
Research Applications
Pharmacokinetic Studies
Quetiapine D4 Hemifumarate serves as an invaluable tool in pharmacokinetic studies, where it is used to trace the metabolism and distribution of quetiapine in biological systems. The deuterium labeling enables researchers to differentiate between the administered compound and endogenous or previously administered non-labeled quetiapine.
Mass spectrometry techniques can readily distinguish the deuterated compound from non-deuterated versions based on the mass difference, allowing for precise quantification even in complex biological matrices. This capability is particularly useful in:
-
Bioavailability and bioequivalence studies
-
Drug-drug interaction investigations
-
Metabolic pathway elucidation
-
Population pharmacokinetic modeling
Analytical Applications
The compound is extensively used as an analytical reference standard in pharmaceutical quality control and forensic toxicology. Its defined isotopic composition makes it an ideal internal standard for quantitative analysis of quetiapine in various matrices, including:
-
Pharmaceutical formulations
-
Biological fluids (plasma, urine)
-
Postmortem specimens
-
Environmental samples
When used as an internal standard, Quetiapine D4 Hemifumarate compensates for variations in sample preparation, instrument response, and matrix effects, enhancing the accuracy and precision of analytical methods.
Research Findings
Studies utilizing Quetiapine D4 Hemifumarate have contributed significantly to our understanding of quetiapine's pharmacokinetics and metabolism. Research has demonstrated that quetiapine undergoes extensive hepatic metabolism, with less than 1% of an administered dose excreted unchanged .
The metabolic pathway of quetiapine involves the formation of several metabolites, including N-desalkylquetiapine, which possesses pharmacological activity. Research using deuterated standards has helped elucidate the relative contributions of different metabolic pathways and the influence of genetic polymorphisms in metabolizing enzymes on drug disposition .
Additionally, studies have examined the photodegradation of quetiapine, identifying several degradation products through comparative analysis with deuterated standards. The primary photodegradation pathway involves oxidation of the dibenzothiazepine ring, with photolysis being a secondary route of degradation .
Solvent | Solubility | Special Conditions |
---|---|---|
DMSO | 100 mg/mL (224.43 mM) | Requires ultrasonic treatment, warming, and heating to 80°C |
DMSO | 50 mg/mL (112.22 mM) | Requires ultrasonic treatment |
Water | 1.25 mg/mL (2.81 mM) | Requires ultrasonic treatment |
This solubility profile is important for researchers preparing stock solutions for analytical or biological experiments. The relatively high solubility in DMSO makes it a preferred solvent for preparing concentrated stock solutions .
Solution Preparation Guidelines
When preparing solutions of Quetiapine D4 Hemifumarate for research purposes, the following steps are recommended:
-
Select an appropriate solvent based on the final application and required concentration
-
For DMSO solutions, warming and ultrasonic treatment may be necessary to achieve complete dissolution
-
For aqueous solutions, prepare a concentrated stock in DMSO first, then dilute with the aqueous medium
-
Filter sterilize solutions intended for biological applications
-
Aliquot stock solutions to minimize freeze-thaw cycles
-
Document preparation date, concentration, and storage conditions
These guidelines help ensure the integrity and consistency of research results when working with this compound.
Synthesis and Quality Control
Quality Control Parameters
The quality of Quetiapine D4 Hemifumarate as a reference standard is assessed through multiple analytical techniques to ensure its suitability for research applications. Table 3 summarizes the typical quality control parameters evaluated for this compound.
Table 3: Quality Control Parameters for Quetiapine D4 Hemifumarate
Parameter | Typical Specification | Analytical Method |
---|---|---|
Purity | >95% | HPLC |
Identity | Conformance to structure | NMR, Mass Spectrometry |
Isotopic Purity | >98% D incorporation | Mass Spectrometry |
Water Content | <0.5% | Karl Fischer Titration |
Residual Solvents | ICH Q3C limits | Gas Chromatography |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume